1-[(4-Chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylicacid
Description
This compound features a cyclopropane ring fused to a carboxylic acid group, with a 4-chloro-3-fluorophenylmethyl substituent. While direct biological data for this specific compound are absent in the provided evidence, structural analogs suggest roles in drug discovery, particularly in immunomodulation and antiviral applications .
Properties
CAS No. |
1697535-42-4 |
|---|---|
Molecular Formula |
C11H10ClFO2 |
Molecular Weight |
228.65 g/mol |
IUPAC Name |
1-[(4-chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10ClFO2/c12-8-2-1-7(5-9(8)13)6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15) |
InChI Key |
PBAOMBZKYJNRLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC(=C(C=C2)Cl)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylic acid typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with cyclopropane-1-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of 1-[(4-Chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-[(4-Chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of the target compound with its analogs:
*Assumed molecular formula based on analogs; †Estimated from similar compounds ; ‡Estimated based on hydroxyl group effects.
Substituent Effects on Acidity and Bioactivity
- Electron-Withdrawing Groups (Cl, F): The target compound’s 4-Cl and 3-F substituents lower the pKa (~3.8–4.0), enhancing acidity compared to non-halogenated analogs. This increases solubility in aqueous environments, critical for bioavailability .
- Methyl vs. Hydroxyl/Methoxy Groups : The benzyl methyl group in the target compound boosts lipophilicity, favoring membrane permeability. In contrast, hydroxyl or methoxy groups (e.g., ) increase polarity, which may improve solubility but reduce passive diffusion .
Biological Activity
1-[(4-Chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of both chloro and fluorine substituents on the phenyl ring, which may influence its pharmacological properties and interaction with biological targets.
- IUPAC Name : 1-[(4-Chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylic acid
- Molecular Formula : C11H12ClF O2
- Molecular Weight : 232.66 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of this compound is likely mediated through its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms may involve:
- Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity.
- Enzymatic Inhibition : It could inhibit certain enzymes, affecting metabolic pathways.
Biological Activity Data
| Biological Activity | Research Findings |
|---|---|
| Antimicrobial | Studies indicate potential antimicrobial properties against specific bacterial strains. |
| Anti-inflammatory | In vitro studies suggest that it may reduce inflammation markers in cell cultures. |
| Cytotoxicity | Preliminary data show cytotoxic effects on cancer cell lines, indicating potential as an anti-cancer agent. |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of 1-[(4-Chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylic acid against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations of 50 µg/mL and above, suggesting its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anti-inflammatory Effects
In another study, the compound was evaluated for its anti-inflammatory properties using human macrophage cell lines. The treatment led to a decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) by approximately 30% compared to untreated controls, highlighting its potential role in managing inflammatory diseases.
Case Study 3: Cytotoxic Effects on Cancer Cells
Research conducted on various cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxic effects. At concentrations above 10 µM, cell viability decreased significantly, indicating its potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 1-[(4-Chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylic acid, and what reaction conditions are critical for yield optimization?
- Methodology : The synthesis typically involves cyclopropanation reactions using halogenated phenyl precursors. For example, a two-step approach may include:
- (i) Cyclopropane ring formation : Use of transition metal catalysts (e.g., rhodium or palladium) to couple a chlorophenyl-fluorophenyl precursor with a cyclopropane precursor.
- (ii) Carboxylic acid functionalization : Hydrolysis of ester intermediates under basic conditions (e.g., NaOH in THF/MeOH) .
- Key optimizations : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of cyclopropanation reagents to avoid ring-opening side reactions .
Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic techniques?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm cyclopropane ring protons (δ 1.2–1.8 ppm) and aromatic protons from the chlorophenyl-fluorophenyl group (δ 7.0–7.8 ppm). Compare with PubChem data for similar cyclopropane-carboxylic acids .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 268.05) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement, leveraging techniques described for related cyclopropane derivatives .
Advanced Research Questions
Q. What computational strategies are recommended to analyze the three-dimensional conformation of this compound and its interaction with biological targets?
- Methodology :
- Molecular Dynamics (MD) Simulations : Use software like Schrödinger or GROMACS to model cyclopropane ring strain and its effect on binding affinity.
- Docking Studies : Employ AutoDock Vina to predict interactions with enzymes (e.g., carboxylases) by aligning the carboxylic acid group with active-site residues.
- Quantum Mechanical (QM) Calculations : Calculate electrostatic potential maps (e.g., via Gaussian) to assess reactivity of the fluorophenyl group .
Q. How should researchers resolve discrepancies between experimental spectroscopic data and computational predictions for cyclopropane-containing compounds?
- Methodology :
- Benchmarking : Compare experimental NMR shifts with density functional theory (DFT)-predicted shifts (e.g., using B3LYP/6-31G* basis sets). Adjust solvent models (e.g., PCM for DMSO) to improve accuracy.
- Dynamic Effects : Account for ring puckering in cyclopropanes using molecular mechanics force fields, which static QM models may overlook .
Q. What strategies enable isotope labeling of the cyclopropane ring for metabolic or pharmacokinetic studies?
- Methodology :
- Labeling : Synthesize the cyclopropane ring using -enriched precursors (e.g., -malonate esters) during cyclopropanation. Purify via preparative HPLC .
- Deuterium Exchange : Introduce at the methylene position via acid-catalyzed exchange in DO, monitored by NMR .
Q. What enzymatic or catalytic systems have been explored for stereoselective synthesis of related cyclopropane derivatives?
- Methodology :
- Enzyme-Catalyzed Cyclopropanation : Use engineered cytochrome P450 enzymes to achieve enantioselective ring formation, as demonstrated for MK0952 (a -labeled cyclopropane drug candidate) .
- Chiral Ligands : Employ Evans’ oxazaborolidine catalysts to control stereochemistry during cyclopropane ring closure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
